
2,4,6-trimethyl-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-trimethyl-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide core substituted with trimethyl groups and a morpholinoethyl side chain attached to a pyrrole ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trimethyl-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the acylation of 2,4,6-trimethylbenzoic acid with an appropriate amine.
Attachment of the Morpholinoethyl Side Chain: The morpholinoethyl side chain can be introduced via a nucleophilic substitution reaction, where a halogenated precursor reacts with morpholine.
Pyrrole Ring Formation: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2,4,6-trimethyl-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions (solvent, temperature).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or amines.
科学研究应用
2,4,6-trimethyl-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.
Medicine: Potential therapeutic applications could be explored, particularly if the compound shows activity against specific biological targets.
Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
作用机制
The mechanism of action of 2,4,6-trimethyl-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide would depend on its specific interactions with molecular targets. These could include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Receptor Interaction: It could interact with cellular receptors, modulating signal transduction pathways.
Pathway Modulation: The compound may affect various biochemical pathways, leading to changes in cellular function.
相似化合物的比较
Similar Compounds
2,4,6-trimethyl-N-(2-(1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide: Lacks the methyl group on the pyrrole ring.
2,4,6-trimethyl-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-ethyl)benzamide: Lacks the morpholino group.
Uniqueness
2,4,6-trimethyl-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide is unique due to the presence of both the morpholinoethyl side chain and the methyl-substituted pyrrole ring. This combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for research and development.
属性
IUPAC Name |
2,4,6-trimethyl-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2/c1-15-12-16(2)20(17(3)13-15)21(25)22-14-19(18-6-5-7-23(18)4)24-8-10-26-11-9-24/h5-7,12-13,19H,8-11,14H2,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXFRNQVAYIGFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NCC(C2=CC=CN2C)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


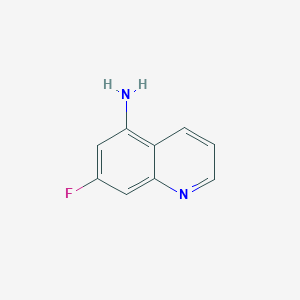
![N-cyclohexyl-2-{3-oxo-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}acetamide](/img/structure/B2438576.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2438580.png)
![4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2438582.png)
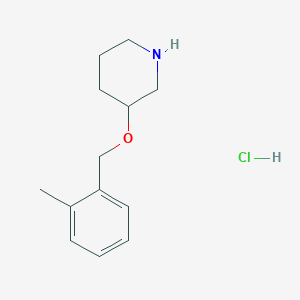
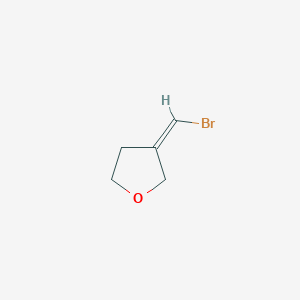
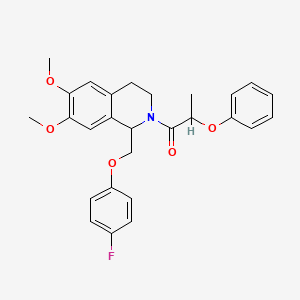
![ethyl 8-(1,3-benzothiazol-2-yl)-2-methyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylate](/img/structure/B2438589.png)
![4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B2438591.png)
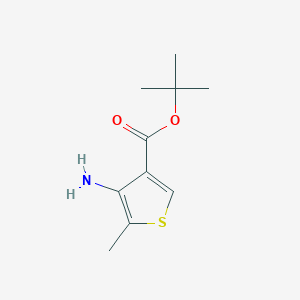
![8-(3-chloro-4-methylbenzenesulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B2438593.png)
![2-amino-N-(2-methylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2438595.png)
